![molecular formula C14H11N3O2 B12109639 Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B12109639.png)
Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate is a heterocyclic compound with an intriguing structure. It combines features of both pyrazole and pyridazine rings, making it an interesting target for synthetic chemists and researchers. The compound’s systematic name reflects its substituents and ring fusion pattern.
Preparation Methods
Synthetic Routes::
Palladium-Catalyzed Carbonylation:
Industrial Production:: Unfortunately, specific industrial production methods for this compound are not widely documented. academic research provides valuable insights into its synthesis.
Chemical Reactions Analysis
Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate can participate in various chemical reactions:
Oxidation: It may undergo oxidation reactions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can modify the compound, altering its properties.
Substitution: Substituents on the phenyl or pyrazole rings can be replaced via substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, reducing agents like lithium aluminum hydride (LiAlH₄) or strong acids like hydrochloric acid (HCl) may be employed.
Major Products: The products formed from these reactions could include derivatives with altered functional groups or ring substitutions.
Scientific Research Applications
Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate finds applications in various fields:
Chemistry: It serves as a building block for designing novel heterocyclic compounds.
Biology: Researchers explore its potential as a bioactive molecule, studying its interactions with biological targets.
Medicine: Investigations focus on its pharmacological properties, including potential therapeutic applications.
Industry: Its unique structure may have applications in materials science or as ligands in catalysis.
Mechanism of Action
The precise mechanism by which Methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Properties
Molecular Formula |
C14H11N3O2 |
|---|---|
Molecular Weight |
253.26 g/mol |
IUPAC Name |
methyl 2-phenylpyrazolo[1,5-b]pyridazine-3-carboxylate |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)12-11-8-5-9-15-17(11)16-13(12)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
MBJKOYANQXMVBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=NN2N=C1C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


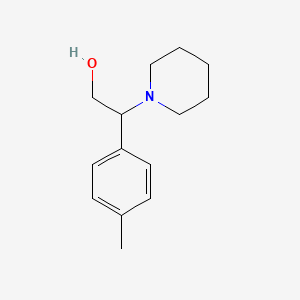

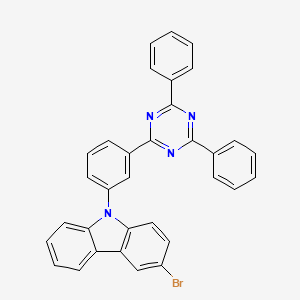
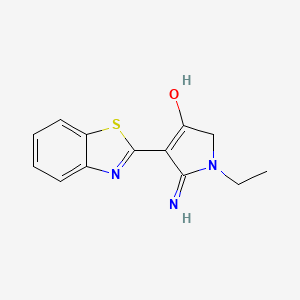

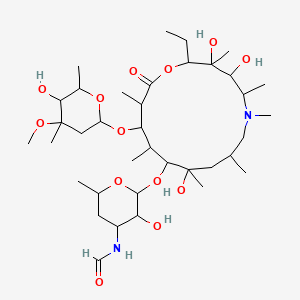
![N-[1-(furan-2-yl)ethyl]-3-iodoaniline](/img/structure/B12109591.png)
![3-iodo-N-[(oxolan-3-yl)methyl]aniline](/img/structure/B12109595.png)
![15-Ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),13,16-hexaene](/img/structure/B12109596.png)


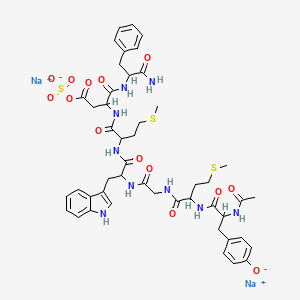
![N-[(Trimethyl-1H-pyrazol-4-yl)methyl]cyclopentanamine](/img/structure/B12109620.png)

